2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
Overview
Description
“2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is a chemical compound with the molecular formula C15H12F3NO2 . It is a derivative of benzamide, which is a class of compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” often involves the use of 4-(Trifluoromethyl)benzylamine . This compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzamide core . The trifluoromethyl group is known to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications
Crystallography and Conformational Analysis
The compound “N-[4-(trifluoromethyl)phenyl]benzamide” has been studied in the field of crystallography . The research focused on the energetics of conformational changes due to crystal packing . The orientations of the planar regions within the asymmetric units were compared to their predicted orientations, in isolation, from DFT calculations . The results of this study demonstrate that both hydrogen bonding and dispersion are essential to the side-by-side stacking of molecular units in these crystal structures .
Synthesis of Aryl Amides
Aryl amides, such as “N-[4-(trifluoromethyl)phenyl]benzamide”, are prevalent in biomolecules, such as peptides and proteins, and in synthetic targets . They can be found in a variety of pharmaceutical drugs and in polymers such as KevlarTM . The synthesis of these compounds is therefore of significant interest in the field of organic chemistry .
Suzuki-Coupling Reactions
“2-(Trifluoromethyl)phenylboronic acid” has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This compound has also been used to synthesize “4- (2-trifluoromethyl)phenylpyrrolo [2,3- d ]pyrimidine” as a potential antagonist of corticotropin-releasing hormone .
Synthesis of Analgesic Compounds
“2-Methyl-3- (trifluoromethyl)aniline” has been used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
Future Directions
The demand for trifluoromethyl derivatives, like “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future directions may involve further exploration of the synthetic methods for introducing trifluoromethyl groups within the structures of other molecules, as well as investigating their wide-ranging potential applications .
properties
IUPAC Name |
2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPMWNSLVMCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359509 | |
Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
150225-47-1 | |
Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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